

# Application of Ivacaftor-D19 in Clinical Studies of CFTR Modulators

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ivacaftor is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to enhance the channel's open probability and thereby restore chloride ion transport across the cell membrane. It is a cornerstone therapy for cystic fibrosis (CF) patients with specific gating mutations. The development and clinical validation of Ivacaftor, both as a monotherapy and in combination with CFTR correctors, necessitate robust bioanalytical methods to accurately quantify drug concentrations in biological matrices. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for therapeutic drug monitoring (TDM).

**Ivacaftor-D19**, a deuterated analog of Ivacaftor, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Ivacaftor, ensuring similar extraction efficiency and chromatographic behavior. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the parent drug by correcting for variability during sample processing.

This document provides detailed application notes and protocols for the use of **Ivacaftor-D19** in clinical studies of CFTR modulators.



#### **Data Presentation**

## Table 1: Pharmacokinetic Parameters of Ivacaftor in Adult and Pediatric CF Patients

The following table summarizes key pharmacokinetic parameters of Ivacaftor from clinical studies. These values are typically determined using LC-MS/MS methods employing a deuterated internal standard like **Ivacaftor-D19**.

Populatio n	Dose	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Half-life (h)	Referenc e
Adults & Adolescent s (≥12 years) with G551D mutation	150 mg q12h	~3	768	10,600	~12-14	[1][2]
Children (6-11 years) with G551D mutation	150 mg q12h	~4	1,040	11,300	~12	
Children (2-5 years, ≥14 kg)	75 mg q12h	~4	889	8,280	Not Reported	[3]
Children (2-5 years, <14 kg)	50 mg q12h	~3	608	5,590	Not Reported	[3]

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.[4]

# Table 2: Typical LC-MS/MS Parameters for Ivacaftor Quantification using Ivacaftor-D19



This table provides a summary of typical starting parameters for the development of an LC-MS/MS method for Ivacaftor quantification.

Parameter	Typical Value/Condition		
Liquid Chromatography			
Column	C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 μm)		
Mobile Phase A	Water with 0.1% formic acid		
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid		
Flow Rate	0.3 - 0.5 mL/min		
Injection Volume	5 - 10 μL		
Column Temperature	40 °C		
Mass Spectrometry			
Ionization Mode	Electrospray Ionization (ESI), Positive		
Multiple Reaction Monitoring (MRM) Transitions			
Ivacaftor	Precursor Ion (m/z): 393.2, Product Ions (m/z): 365.2, 188.1		
Ivacaftor-D19 (Internal Standard)	Precursor Ion (m/z): 412.3, Product Ions (m/z): (To be determined empirically)		
Collision Energy	Optimized for each transition		
Dwell Time	50 - 100 ms		

### **Experimental Protocols**

# Protocol 1: Quantification of Ivacaftor in Human Plasma using LC-MS/MS with Ivacaftor-D19 Internal Standard

This protocol describes a typical method for the extraction and quantification of Ivacaftor from human plasma.



- 1. Materials and Reagents:
- Human plasma (EDTA anticoagulant)
- Ivacaftor analytical standard
- Ivacaftor-D19 internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water
- Microcentrifuge tubes
- Autosampler vials
- 2. Preparation of Stock and Working Solutions:
- Ivacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor in methanol.
- Ivacaftor-D19 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivacaftor-D19 in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the Ivacaftor stock solution to achieve a concentration range relevant to clinical samples (e.g., 10 to 5000 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ivacaftor-D19 stock solution in acetonitrile.
- 3. Sample Preparation (Protein Precipitation):



- To 50 μL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 150 μL of the internal standard working solution (acetonitrile containing 100 ng/mL Ivacaftor-D19).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial.
- Inject a portion of the supernatant (e.g., 5 μL) into the LC-MS/MS system.
- 4. LC-MS/MS Analysis:
- Perform the analysis using the parameters outlined in Table 2, or as optimized for the specific instrumentation.
- The ratio of the peak area of Ivacaftor to the peak area of Ivacaftor-D19 is used for quantification.
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Ivacaftor/Ivacaftor-D19) against
  the concentration of the calibration standards.
- Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.
- Determine the concentration of Ivacaftor in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Protocol 2: In Vitro Assay for CFTR Potentiation using a YFP-based Halide Ion Influx Assay

This protocol provides a general framework for assessing the potentiation of CFTR function by Ivacaftor in a cell-based assay.

#### 1. Cell Culture:



- Use a suitable cell line stably expressing the CFTR mutation of interest and a halidesensitive Yellow Fluorescent Protein (YFP), such as Fischer Rat Thyroid (FRT) cells.
- Culture the cells to confluence in appropriate multi-well plates.
- 2. Assay Procedure:
- Wash the cells with a chloride-containing buffer.
- Add a chloride-free buffer containing a CFTR activator (e.g., forskolin) and the test compound (Ivacaftor) at various concentrations.
- Incubate for a specified period to allow for CFTR activation and potentiation.
- Measure the baseline YFP fluorescence using a plate reader.
- Initiate halide influx by adding a buffer containing iodide. The influx of iodide through open
   CFTR channels quenches the YFP fluorescence.
- Monitor the rate of YFP fluorescence quenching over time.
- 3. Data Analysis:
- The rate of fluorescence quenching is proportional to the halide influx and, therefore, to CFTR activity.
- Plot the rate of quenching against the concentration of Ivacaftor to generate a doseresponse curve.
- Calculate the EC50 value, which represents the concentration of Ivacaftor that produces 50% of the maximal potentiation effect.

## **Mandatory Visualizations**

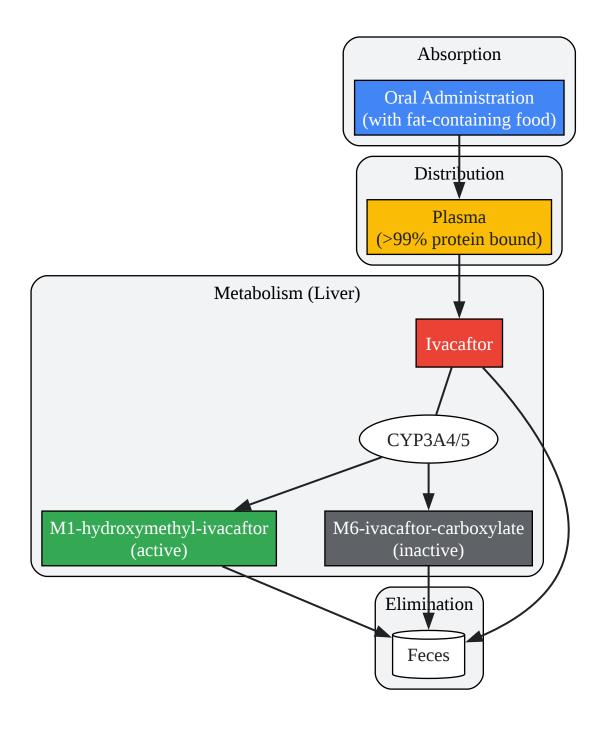




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Caption: Workflow for Ivacaftor quantification in plasma.





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Caption: Pharmacokinetic pathway of Ivacaftor.

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